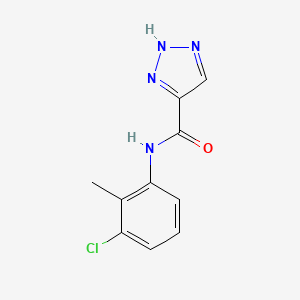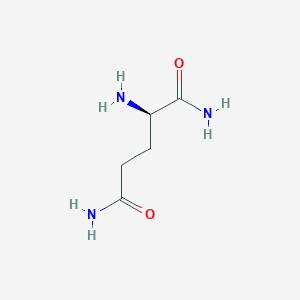
D-glutaminamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-glutaminamide is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes . It’s a compound that can be used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves enzymatic reactions. Enzymes such as D-hydantoinase, N-acyl-D-amino acid amidohydrolase, D-amino acid amidase, D-aminopeptidase, D-peptidase, L-amino acid oxidase, D-amino acid aminotransferase, and D-amino acid dehydrogenase can be used for D-amino acids synthesis by kinetic resolution or asymmetric amination . The D-amino acid dehydrogenase method is particularly noteworthy as it produces D-amino acid in a one-step reaction and takes environment and atom economics into consideration .Molecular Structure Analysis
The molecular structure of this compound is related to its physicochemical properties and its role in various biological processes . The structural gene consists of 1,473 bp and codes for a protein of 491 amino acids .Chemical Reactions Analysis
Glutamine, from which this compound is derived, can spontaneously deamidate under physiological conditions . This deamidation can modulate protein function and is involved in various metabolic pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to its molecular structure and its role in various biological processes . These properties include molecular weight, solubility, and stability .科学的研究の応用
1. Nutritional Support and Safety
- Nutritional Support in Humans: Glutamine-enriched parenteral nutrition is well-tolerated and shows no signs of toxicity in normal humans, making it a safe component in nutritional support. Plasma glutamine concentrations increase significantly with administration, without significant changes in potentially toxic metabolites like ammonia and glutamate (Lowe et al., 1990).
2. Therapeutic Effects in Gastrointestinal Disorders
- Trophic and Cytoprotective Effects: Glutamine demonstrates trophic and cytoprotective effects on small bowel and colonic mucosal cells, suggesting its potential in treating gastrointestinal disorders. It has shown metabolic and clinical efficacy in selected patient groups, although its routine clinical use remains controversial (Ziegler et al., 2000).
3. Role in Cancer Metabolism and Therapy
- Cancer Metabolism: Glutamine metabolism plays a significant role in cancer, as cancer cells often exhibit glutamine addiction. This presents potential opportunities for therapeutic interventions targeting glutaminolysis in cancer treatment (Altman et al., 2016).
4. Influence on Inflammatory Responses and Immune Regulation
- Inflammation and Diabetes: Dietary glutamine supplementation can modulate gene expressions of inflammatory mediators and cytokines, suggesting its role in inflammatory responses and immune regulation, as observed in a study on diabetic rats (Tsai et al., 2012).
5. Impact on Muscle Metabolism and Diseases
- Muscle Metabolism in Duchenne Muscular Dystrophy: Glutamine affects glucose metabolism in Duchenne muscular dystrophy (DMD) children, indicating its potential role in modulating whole-body glutamine-glucose metabolism in genetically determined diseases like DMD (Letellier et al., 2013).
6. Effects on Intestinal Health and Stress Responses
- Intestinal Health in Poultry: Glutamine supplementation can alleviate heat stress-induced intestinal issues in broilers, suggesting its role in promoting epithelial cell proliferation and maintaining intestinal barrier function under stress (Wu et al., 2018).
7. Potential in Psychiatric Disorders
- Role in Schizophrenia and Depression: D-Serine, a potent co-agonist at the NMDA glutamate receptor, implicates glutamine in the treatment of psychiatric disorders such as schizophrenia and depression. Studies suggest its effectiveness in reducing cognitive dysfunction associated with these conditions (MacKay et al., 2019).
作用機序
The mechanism of action of D-glutaminamide is related to its role in glutamine metabolism. Glutamine plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
将来の方向性
The future directions of D-glutaminamide research are likely to focus on its role in glutamine metabolism and its potential therapeutic applications. Given its important role in cell metabolism, the ability to monitor and model the glutamine metabolic pathways are highlighted . Furthermore, the potential of this compound in the treatment of diseases such as diabetes is being explored .
特性
IUPAC Name |
(2R)-2-aminopentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGISIDBXHGCDW-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347595 |
Source


|
| Record name | (2R)-2-Aminopentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110926-64-2 |
Source


|
| Record name | (2R)-2-Aminopentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)

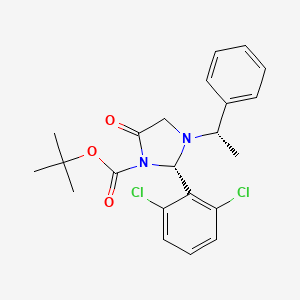
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)
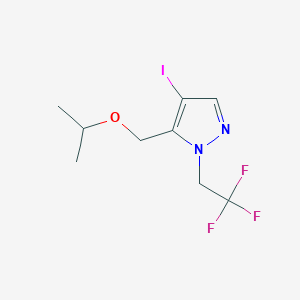
![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)
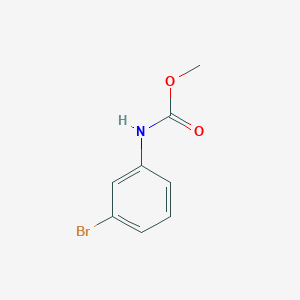
![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)
